9-[(2-Bromophenyl)methylidene]fluorene
Description
Properties
CAS No. |
1643-48-7 |
|---|---|
Molecular Formula |
C20H13Br |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
9-[(2-bromophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13Br/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H |
InChI Key |
FKCILAUAKIVHON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)Br |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of this compound typically involves the formation of a carbon-carbon double bond between the 9-position of fluorene and a bromophenyl substituent. This can be achieved through condensation or substitution reactions involving fluorene derivatives and brominated benzylidene precursors.
Dehydrogenation of 9-Methylfluorene to 9-Methylene Fluorene as a Precursor
A foundational step in preparing 9-substituted fluorenes is the generation of 9-methylene fluorene , which can then be functionalized further. According to a patented method, 9-methylene fluorene is prepared by catalytic dehydrogenation of 9-methylfluorene vapors over self-reactivating dehydrogenation catalysts (e.g., ferric oxide, zinc oxide, magnesium oxide with chromium or copper salts and basic compounds like potassium oxide or carbonate) at temperatures between 500°C and 850°C. The process involves:
- Passing 9-methylfluorene vapors mixed with inert gases (sometimes containing water vapor) through a heated catalyst bed.
- Isolating polymeric 9-methylene fluorene formed during the reaction.
- Thermally converting the polymeric form to monomeric 9-methylene fluorene.
This method allows direct preparation of 9-methylene fluorene without requiring prior substitution on 9-methylfluorene.
Boron Trifluoride-Catalyzed Synthesis of Functionalized 9-Substituted Fluorene Derivatives
A recent and efficient approach to synthesize functionalized 9-substituted fluorene derivatives, including halogenated variants, involves the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with aryl aminoamides catalyzed by boron trifluoride etherate (BF3·Et2O). This method proceeds under mild conditions (room temperature, dichloromethane solvent) and can be adapted to include N-bromosuccinimide (NBS) to introduce bromine atoms selectively.
Key features of this approach:
- The reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides in the presence of BF3·Et2O yields conjugated 9-substituted fluorene derivatives in excellent yields (70–95%).
- Addition of N-bromosuccinimide leads to brominated products, including those with bromine atoms at the 2-position of the phenyl ring, relevant to the synthesis of this compound.
- The reaction mechanism involves formation of allenyl carbocation intermediates, facilitating selective substitution.
- The method tolerates various substituents on the aminoamide and the fluorene propargylic alcohol, allowing structural diversity.
This synthesis is advantageous due to:
- Mild reaction conditions.
- High yields and selectivity.
- Applicability to a range of substrates.
The optimized reaction conditions for the model compound include 0.3 equivalents of BF3·Et2O in dichloromethane at room temperature for 5–10 minutes.
Data Tables Summarizing Key Preparation Conditions and Yields
Table 1. Optimization of BF3·Et2O-Catalyzed Synthesis of 9-Substituted Fluorene Derivative (Representative Data)
| Entry | Catalyst | Solvent | Catalyst (equiv) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | BF3·Et2O | Dichloromethane (DCM) | 0.1 | 10 | 65 | Initial condition |
| 2 | BF3·Et2O | DCM | 0.3 | 5 | 92 | Optimal catalyst loading |
| 3 | BF3·Et2O | DCM | 0.5 | 5 | 89 | Slightly lower yield |
| 4 | p-Toluenesulfonic acid (p-TsOH) | DCM | 0.3 | 30 | 40 | Less effective catalyst |
| 5 | Ferric chloride (FeCl3) | DCM | 0.3 | 30 | 40 | Less effective catalyst |
| 6 | Aluminum chloride (AlCl3) | DCM | 0.3 | 30 | 0 | No reaction |
| 7 | Indium(III) bromide (InBr3) | DCM | 0.3 | 7 | 80 | Good alternative catalyst |
| 8 | BF3·Et2O | Acetonitrile | 0.8 | 0.5 | Decomposition | Unsuitable solvent |
| 9 | BF3·Et2O | Methanol | 0.8 | 30 | 10 | Low yield |
| 10 | BF3·Et2O | Toluene | 0.8 | 10 | 10 | Low yield |
| 11 | None | DCM | 0 | 30 | 0 | No catalyst, no reaction |
Table 2. Representative Yields of Functionalized 9-Substituted Fluorene Derivatives
| Substrate (Propargylic Alcohol) | Aminoamide Partner | Product Type | Yield (%) |
|---|---|---|---|
| 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamide | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 65–92 |
| Same as above | N-Bromosuccinimide (NBS) | (E)-5-Bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 70–85 |
Note: Bromination via NBS introduces bromine substituents relevant for this compound derivatives.
Summary Table: Comparison of Preparation Methods for this compound
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalytic dehydrogenation of 9-methylfluorene | 9-Methylfluorene, self-reactivating catalyst (Fe2O3, ZnO, Cr salts), 500–850°C | Direct preparation of 9-methylene fluorene intermediate | High temperature, requires catalyst preparation |
| BF3·Et2O catalyzed reaction with NBS bromination | 9-(Phenylethynyl)-9H-fluoren-9-ols, 2-aminobenzamides, BF3·Et2O, N-bromosuccinimide, DCM, RT | Mild conditions, high yields, selective bromination | Requires preparation of propargylic alcohol precursors |
Final Remarks
The preparation of this compound can be effectively achieved by leveraging advanced Lewis acid catalysis and bromination strategies, building on classical fluorene chemistry. The boron trifluoride catalyzed approach with N-bromosuccinimide is particularly notable for its efficiency, mild conditions, and high selectivity, making it a preferred method in contemporary synthetic organic chemistry for this compound class.
Chemical Reactions Analysis
Types of Reactions: 9-[(2-Bromophenyl)methylidene]fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-[(2-carboxyphenyl)methylidene]fluorene, while reduction could produce 9-[(2-phenyl)methylidene]fluorene.
Scientific Research Applications
9-[(2-Bromophenyl)methylidene]fluorene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 9-[(2-Bromophenyl)methylidene]fluorene exerts its effects is primarily through its interaction with specific molecular targets. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and contribute to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Electronic and Acidity Effects
- Electron-Withdrawing Effects: The ortho-bromine in this compound withdraws electron density via inductive effects, stabilizing the conjugate base and increasing acidity compared to non-halogenated derivatives. This trend is consistent with 9-(m-chlorophenyl)fluorene, which is more acidic than 9-phenylfluorene due to chlorine’s electron-withdrawing nature .
- Optical Properties : Conjugation across the fluorene and bromophenyl groups results in strong UV-Vis absorption (λmax ~387–393 nm), similar to 9-[di(4-pyridyl)methylene]fluorene . The ortho-bromine may slightly red-shift absorption compared to para-substituted derivatives due to reduced symmetry.
Biological Activity
9-[(2-Bromophenyl)methylidene]fluorene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on recent research findings, providing an overview of its synthesis, mechanisms of action, and efficacy against various cell lines and microorganisms.
Chemical Structure and Properties
The compound this compound has the molecular formula and features a fluorene backbone substituted with a bromophenyl group. Its structure can influence its biological activity by affecting interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorene derivatives, including this compound. The compound's efficacy was evaluated against various Gram-positive and Gram-negative bacteria. For instance, a study reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects compared to standard antibiotics like vancomycin and gentamicin .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 10 | 11 |
| Escherichia coli | 15 | 10 |
| Pseudomonas aeruginosa | 20 | 8 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The mechanism of action appears to involve the inhibition of dihydrofolate reductase (DHFR), a critical enzyme for DNA synthesis, leading to reduced cell proliferation .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Comparison to Taxol |
|---|---|---|
| A549 | 5.0 | Higher efficacy |
| MDA-MB-231 | 4.5 | Comparable |
The mode of action for the antimicrobial and anticancer activities of this compound involves binding interactions with specific enzymes such as DHFR. This binding disrupts essential cellular processes, leading to cell death in rapidly dividing cancer cells and inhibiting bacterial growth . Molecular docking studies have confirmed these interactions, suggesting that structural modifications could enhance potency.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation tested several fluorene derivatives, including this compound, against multidrug-resistant strains. The results indicated that certain derivatives exhibited higher antimicrobial activity than traditional antibiotics, highlighting their potential as new therapeutic agents .
- Anticancer Research : Another study focused on the cytotoxic effects of fluorene derivatives on cancer cell lines. The findings revealed that compounds with similar structures to this compound had significant inhibitory effects on cell viability, with some exhibiting IC50 values lower than those of established chemotherapeutics like Taxol .
Q & A
Q. What are effective synthetic routes for 9-[(2-Bromophenyl)methylidene]fluorene?
The compound can be synthesized via palladium-catalyzed C–H activation of 2-bromobiphenyl derivatives. A typical method involves reacting 2-iodobiphenyls with α-diazoesters under Pd(OAc)₂ catalysis in toluene at 80°C, yielding 9,9-disubstituted fluorenes. Key parameters include maintaining anhydrous conditions and optimizing catalyst loading (5–10 mol%) to minimize side reactions . For advanced functionalization, radical clock synthesis using spirocyclopropane intermediates (e.g., via nickel(II)-mediated cyclopropanation) provides access to derivatives with aryl substituents .
Q. What characterization techniques are critical for confirming the structure of this compound?
- GC-MS : Used to verify purity and detect volatile byproducts. Retention time and fragmentation patterns should align with reference spectra .
- NMR (¹H/¹³C) : Aromatic protons in the fluorene core appear as multiplets between δ 7.2–7.8 ppm, while the methylidene proton (C=CH–Br) resonates as a singlet near δ 6.5–7.0 ppm. 2D NMR (COSY, HSQC) resolves overlapping signals .
- Elemental Analysis : Confirms stoichiometry (C₁₄H₉Br) with <0.3% deviation .
Q. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential dust/aerosol formation.
- Storage : Store in amber glass at ambient temperatures, away from oxidizers. Refer to SDS sections 1.3 and 2.1 for hazard classification (CLP Regulation) and emergency contacts .
Advanced Research Questions
Q. How can thermal stability be systematically evaluated for this compound?
Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min) to determine decomposition onset temperatures. Compare with 9,9-dialkylfluorenes (which degrade at ~250°C) and 9-aryl derivatives (stable up to 400°C). Monitor mass loss at the methylidene bridge (C=CH–Br), which is susceptible to oxidative cleavage . For resin applications, dynamic DSC can assess curing behavior and glass transition temperatures (Tg) .
Q. How to resolve contradictions in spectral data during characterization?
If NMR signals conflict with expected patterns:
- Variable Temperature NMR : Assess conformational flexibility (e.g., hindered rotation of the bromophenyl group).
- X-ray Crystallography : Definitive structural confirmation; fluorene derivatives often form orthorhombic crystals (space group Pbca) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate specific coupling interactions .
Q. What strategies mitigate instability in photochemical applications?
- Substituent Engineering : Replace alkyl groups (prone to photochemical cleavage) with aryl groups (e.g., 9-arylfluorenes), which enhance stability via extended π-conjugation .
- Additives : Incorporate UV stabilizers (e.g., hindered amine light stabilizers) in polymeric matrices to reduce degradation .
Q. How to synthesize 9,9-disubstituted derivatives for optoelectronic applications?
Q. What analytical methods validate reaction mechanisms involving this compound?
- Radical Trapping Experiments : Use TEMPO or BHT to intercept intermediates in nickel-catalyzed cyclopropanation .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
